Home > Products > Screening Compounds P5778 > 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone - 392327-93-4

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Catalog Number: EVT-3002825
CAS Number: 392327-93-4
Molecular Formula: C17H13BrCl2N2O
Molecular Weight: 412.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone belongs to the class of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a double bond. They are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties []. Due to its structural similarity to known bioactive pyrazolines, this compound could be of interest in various scientific research fields, particularly medicinal chemistry and chemical biology.

Rimonabant (SR141716)

Compound Description: Rimonabant, also known as SR141716, is a selective CB1 cannabinoid receptor antagonist. Its chemical name is N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide. Rimonabant has been investigated for its potential in treating obesity, smoking cessation, and alcoholism due to its modulation of food intake, brain reward systems, and memory processes. []

Relevance: Rimonabant is structurally similar to 1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone, sharing the key pyrazole core and halogenated phenyl substituents. Both compounds feature a 2,4-dichlorophenyl group at position 3 of the pyrazole ring. The primary difference lies in the substituents at position 5 of the pyrazole ring and the presence of a carboxamide group in Rimonabant. []

SR147778

Compound Description: SR147778 is a highly potent and selective CB1 receptor antagonist with the chemical name 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide. It exhibits nanomolar affinity for both rat and human CB1 receptors while displaying low affinity for CB2 receptors. SR147778 has demonstrated efficacy in antagonizing various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit. Furthermore, it has shown potential in reducing food intake, ethanol consumption, and sucrose consumption in animal models. [, ]

Relevance: SR147778 is closely related to 1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone, sharing the core pyrazole structure, the 4-bromophenyl substituent at position 5, and the 2,4-dichlorophenyl substituent at position 3. Both compounds differ in the substituent at position 4 of the pyrazole ring (ethyl in SR147778 vs. a carbonyl group linked to a methyl in the target compound) and the presence of a carboxamide group in SR147778. [, ]

AM281

Compound Description: AM281 is a CB1 receptor antagonist that has been used in emission tomography imaging studies of the CB1 receptor in human subjects. []

Relevance: Although the specific structure of AM281 is not provided, the paper mentions its higher lipophilicity and lower binding affinity compared to Rimonabant and the target compound, 1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone. This suggests that AM281 likely shares the pyrazole core and some structural similarities with Rimonabant and the target compound, potentially including halogenated phenyl substituents, but differs in specific details that affect its lipophilicity and binding affinity. []

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: JHU75528 is a novel CB1 receptor ligand designed for potential use in positron emission tomography (PET) imaging studies. It exhibits higher binding affinity and lower lipophilicity compared to Rimonabant. []

Relevance: JHU75528 shares the core pyrazole structure with 1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone, both possessing a 2,4-dichlorophenyl group at position 1 of the pyrazole ring. While the target compound features a 4-bromophenyl group at position 5, JHU75528 has a 4-methoxyphenyl group at the same position. Additionally, JHU75528 has a cyano group at position 4 and a carboxamide group at position 3, both absent in the target compound. These structural differences contribute to the higher binding affinity and lower lipophilicity of JHU75528 compared to both Rimonabant and the target compound. []

1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: Similar to JHU75528, JHU75575 is a novel CB1 receptor ligand with potential as a PET radioligand. It also displays higher binding affinity and lower lipophilicity than Rimonabant. []

Relevance: JHU75575 closely resembles JHU75528, featuring the same core pyrazole structure, a 4-methoxyphenyl group at position 5, a cyano group at position 4, and a carboxamide group at position 3. The primary difference lies in the substitution at position 1 of the pyrazole ring, where JHU75575 has a 2-bromophenyl group instead of the 2,4-dichlorophenyl group found in JHU75528 and 1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone. []

1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: Compound 9n is a pyrazole derivative that exhibits high affinity and selectivity for CB1 receptors. []

Relevance: Compound 9n shares a common pyrazole core structure with 1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone. Both compounds feature a brominated phenyl group at position 1 of the pyrazole ring (2-bromophenyl in 9n vs. 4-bromophenyl in the target compound). Compound 9n also has a 4-methoxyphenyl group at position 5, a methyl group at position 4, and a carboxamide group at position 3, similar to other related compounds like JHU75528 and JHU75575. []

1-(2-Bromophenyl)-N-[4-(4-cyanotetrahydro-2H-pyranyl)]-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: This compound, designated 9m, exhibits high affinity for both CB1 receptors and the 18 kDa translocator protein (TSPO). []

Relevance: Compound 9m is structurally similar to compound 9n, featuring the same pyrazole core, a 2-bromophenyl group at position 1, a 4-methoxyphenyl group at position 5, a methyl group at position 4, and a carboxamide group at position 3. The key difference lies in the substituent on the carboxamide nitrogen, where 9m has a 4-(4-cyanotetrahydro-2H-pyranyl) group instead of the 1-cyanocyclohexyl group found in 9n. This structural variation contributes to 9m's affinity for both CB1 receptors and TSPO. []

Overview

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound with potential applications in pharmaceuticals and chemical research. Its molecular structure features a combination of brominated and chlorinated aromatic rings, contributing to its unique chemical properties. This compound is classified primarily as a pyrazole derivative, which is significant in medicinal chemistry due to its diverse biological activities.

Source and Classification

The compound can be sourced from various chemical suppliers specializing in organic compounds and pharmaceuticals. It falls under the category of heterocyclic compounds, specifically pyrazoles, which are known for their pharmacological properties including anti-inflammatory, analgesic, and antitumor activities.

Synthesis Analysis

Methods

The synthesis of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  2. Bromination and Chlorination: The introduction of bromine and chlorine substituents can be achieved through electrophilic aromatic substitution reactions using brominating and chlorinating agents.
  3. Final Coupling Reaction: The final product is obtained by coupling the synthesized pyrazole with an ethanone derivative.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final compound. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure.

Molecular Structure Analysis

Structure

The molecular formula for 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is C19H16BrCl2N3OC_{19}H_{16}BrCl_2N_3O. The structure includes:

  • A pyrazole ring
  • A 4-bromophenyl group
  • A 2,4-dichlorophenyl group
  • An ethanone functional group

Data

Key data points include:

  • Molecular Weight: Approximately 426.6 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions typical for pyrazole derivatives:

  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
  • Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds.

Technical Details

Reaction conditions such as pH, temperature, and solvent type significantly influence the outcomes of these reactions. Monitoring reaction progress through techniques like thin-layer chromatography (TLC) is standard practice.

Mechanism of Action

The mechanism of action for compounds like 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone often involves interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways.
  2. Receptor Modulation: The compound may interact with various receptors in the body, influencing cellular signaling pathways.

Data on specific interactions would require further experimental studies to elucidate precise mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline material.
  • Solubility: Solubility characteristics depend on the solvent; polar solvents may enhance solubility due to the presence of halogens.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity is influenced by the presence of halogen substituents which can participate in further chemical transformations.

Relevant data on physical constants should be verified through experimental characterization.

Applications

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Chemical Research: Utilized in studies exploring the reactivity of halogenated organic compounds and their biological implications.

Further research into its biological activity could expand its applications in medicinal chemistry.

Properties

CAS Number

392327-93-4

Product Name

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Molecular Formula

C17H13BrCl2N2O

Molecular Weight

412.11

InChI

InChI=1S/C17H13BrCl2N2O/c1-10(23)22-17(14-7-6-13(19)8-15(14)20)9-16(21-22)11-2-4-12(18)5-3-11/h2-8,17H,9H2,1H3

InChI Key

LIDFMEIPDYRRIT-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.